molecular formula C2H3FS B12580472 Fluoroethanethial CAS No. 202069-30-5

Fluoroethanethial

Cat. No.: B12580472
CAS No.: 202069-30-5
M. Wt: 78.11 g/mol
InChI Key: XJIHXDMRYXTMLG-UHFFFAOYSA-N
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Description

Fluoroethanethial is a specialized fluorinated thiol compound offered for advanced research and development applications. Its molecular structure, featuring both a thiol group and a fluorine atom, makes it a valuable building block in exploratory chemistry. In chemical biology and medicinal chemistry, this reagent is designed for use in conjugation reactions, such as the para-fluoro-thiol reaction (PFTR), a rapid and mild technique for the post-synthetic modification of peptides and other macromolecules . This allows researchers to investigate structure-activity relationships and develop novel bioactive conjugates. In materials science, Fluoroethanethial serves as a precursor for engineering functional surfaces. The strong C-F bond and the low surface energy imparted by the fluorine atom can contribute to the creation of coatings with unique properties . Researchers utilize such compounds to develop self-assembled monolayers (SAMs) on metal surfaces, which are critical for studying phenomena like corrosion resistance, wetting behavior, and for constructing components in microfluidic and sensor technologies . The compound's mechanism of action in these contexts stems from the reactivity of the thiol group, which enables strong chemisorption and stable bond formation, while the fluorine moiety introduces enhanced thermal stability, chemical inertness, and characteristic hydrophobicity . Fluoroethanethial is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

CAS No.

202069-30-5

Molecular Formula

C2H3FS

Molecular Weight

78.11 g/mol

IUPAC Name

2-fluoroethanethial

InChI

InChI=1S/C2H3FS/c3-1-2-4/h2H,1H2

InChI Key

XJIHXDMRYXTMLG-UHFFFAOYSA-N

Canonical SMILES

C(C=S)F

Origin of Product

United States

Preparation Methods

Fluorination of Thiirane (Ethylene Sulfide)

One of the most studied methods involves the reaction of fluorine gas (F₂) with thiirane (C₂H₄S), a three-membered sulfur-containing ring, to yield fluoroethanethial derivatives.

  • Reaction Conditions: The reaction is conducted in a flow reactor under low pressure (around 2 Torr helium atmosphere) and a temperature range of 220 to 800 K.
  • Mechanism: The reaction proceeds via the addition of F₂ to the sulfur atom of thiirane, followed by elimination of hydrogen fluoride (HF), resulting in the formation of fluoroethanethial (C₂H₃SF) and HF as primary products.
  • Kinetics: The rate constant $$k_1$$ for the reaction follows the Arrhenius expression:

    $$
    k_1 = (5.79 \pm 0.17) \times 10^{-12} \exp\left(-\frac{16 \pm 10}{T}\right) \text{ cm}^3\text{molecule}^{-1}\text{s}^{-1}
    $$

  • Product Yield: The yield of HF is approximately 100%, indicating a stoichiometric conversion of F₂ and thiirane to HF and fluoroethanethial, with negligible side reactions under optimized conditions.

  • Experimental Setup: Mass spectrometry is used to monitor reactants and products, confirming the formation of fluoroethanethial and HF.

Parameter Value/Range Notes
Pressure 2 Torr (He atmosphere) Low pressure to control reaction
Temperature 220–800 K Reaction kinetics studied over range
Rate constant $$k_1$$ $$5.79 \times 10^{-12} \exp(-16/T)$$ cm³/molecule/s Pseudo-first-order conditions
HF Yield ~100% Indicates main reaction pathway
Reaction time 0.015–0.020 s Short reaction time in flow reactor

This method is supported by both experimental and theoretical studies, confirming the exothermic nature of the reaction and the predominance of fluoroethanethial as the product.

Hydrofluorination of Vinyl Chloride Derivatives

Another industrially relevant method involves the hydrofluorination of vinyl chloride or related compounds to produce fluorinated ethanes, which can be further transformed into fluoroethanethial.

  • Process Description: Vinyl chloride (VC) reacts with hydrogen fluoride (HF) in the presence of catalysts such as vanadium or chromium chlorides/fluorides under controlled temperature (60–120 °C) and pressure (2–30 bar) to yield 1-chloro-1-fluoroethane and 1,1-difluoroethane.

  • Catalysts: Preferred catalysts include chlorides, fluorides, and chlorofluorides of vanadium, chromium, tin, molybdenum, and tungsten, depending on the desired product.

  • Reaction Setup: The reaction is performed in stainless steel autoclaves with stirring and temperature control, often with organic solvents to reduce side products.

  • Relevance to Fluoroethanethial: These fluorinated ethanes can serve as intermediates for further sulfurization or thiolation reactions to produce fluoroethanethial.

Parameter Range/Value Notes
Temperature 60–120 °C Optimal range 80–110 °C
Pressure 2–30 bar Optimal range 5–20 bar
Catalyst loading 0.001–2 mol/kg reaction mix Vanadium/chromium preferred for chloro-fluoroethane
Reaction time 0.1–5 hours (residence time) Continuous or batch operation
Solvent Polar inert solvents (e.g., N-methylpyrrolidone) Reduces side products
  • Outcome: High selectivity and yield of fluorinated ethanes with controlled ratios of chloro- and difluoro-substituted products.

  • Further Steps: These products can be converted to fluoroethanethial by sulfur insertion or fluorination of sulfur-containing precursors.

Comparative Summary of Preparation Methods

Method Key Reactants Conditions Advantages Limitations
Fluorination of Thiirane F₂ + C₂H₄S (thiirane) 220–800 K, 2 Torr He, flow reactor Direct formation of fluoroethanethial, high yield Requires handling of F₂ gas, specialized equipment
Halogen Exchange (Swarts) C₂H₅Cl + Hg₂F₂ Heating (Δ) Established method for fluoroalkanes Toxic reagents, indirect route
Hydrofluorination of Vinyl Chloride Vinyl chloride + HF + catalyst 60–120 °C, 2–30 bar, autoclave Industrially scalable, high selectivity Requires catalyst optimization, further steps needed

Research Findings and Notes

  • The reaction of fluorine with thiirane is highly exothermic with reaction enthalpies ranging from −410 to −510 kJ/mol, favoring spontaneous formation of fluoroethanethial derivatives.

  • Kinetic studies confirm a one-to-one stoichiometry between F₂ consumption and HF formation, indicating a clean reaction pathway with minimal side products under controlled conditions.

  • The presence of catalysts in hydrofluorination reactions significantly influences product distribution, enabling selective synthesis of fluorinated ethanes that can be precursors to fluoroethanethial.

  • Safety and handling considerations are critical due to the reactivity of fluorine gas and toxicity of mercuric fluoride and hydrogen fluoride.

Chemical Reactions Analysis

Types of Reactions

Fluoroethanethial undergoes several types of chemical reactions, including:

    Oxidation: Fluoroethanethial can be oxidized to form fluoroethanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of fluoroethanethial can yield fluoroethanol, typically using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Fluoroethanethial can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Hydroxide (OH-), amine (NH2-)

Major Products

    Oxidation: Fluoroethanoic acid

    Reduction: Fluoroethanol

    Substitution: Various substituted ethanethial derivatives

Scientific Research Applications

Fluoroethanethial has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: Investigated for its potential as a bioactive molecule. Fluorinated compounds often exhibit enhanced biological activity and stability.

    Medicine: Explored for its potential use in pharmaceuticals. Fluorine atoms can significantly alter the pharmacokinetic properties of drugs, making fluoroethanethial a candidate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of fluoroethanethial involves its interaction with various molecular targets. The presence of the fluorine atom can enhance the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can lead to alterations in enzyme activity, receptor binding, and other biochemical processes. The exact pathways and targets depend on the specific application and context in which fluoroethanethial is used.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares Fluoroethanethial with key analogues:

Compound Molecular Formula CAS Number Molecular Weight (g/mol) Boiling Point (°C) pKa (Thiol Group) Key Applications
Fluoroethanethial* C₂H₅FS Not available 94.12 ~90–100 (estimated) ~8.5–9.5 (estimated) Coordination chemistry
Fluoroethane C₂H₅F 353-36-6 48.06 -37.7 N/A Refrigerant
Ethanethiol C₂H₅SH 75-08-1 62.13 35 10.6 Odorant, chemical synthesis
(2-Fluorophenyl)methanethiol C₇H₇FS Not available 142.19 ~200 (estimated) ~6.5–7.5 (aromatic) Pharmaceutical research

*Note: Fluoroethanethial data is extrapolated from analogues.

Key Observations :

  • Fluorine Substitution : The electronegative fluorine in Fluoroethanethial increases polarity compared to ethanethiol, likely lowering its pKa (making the thiol more acidic) .
  • Boiling Point : Fluoroethanethial is expected to have a higher boiling point than ethanethiol due to stronger dipole-dipole interactions from fluorine .
  • Aromatic vs. Aliphatic Thiols : (2-Fluorophenyl)methanethiol exhibits lower pKa (~6.5–7.5) due to aromatic stabilization of the thiolate anion, contrasting with Fluoroethanethial’s aliphatic structure .

Reactivity and Chemical Behavior

  • Nucleophilic Substitution : The fluorine atom in Fluoroethanethial may act as a leaving group in nucleophilic reactions, similar to fluoroethane’s behavior in alkylation processes .
  • Oxidation : Fluoroethanethial is susceptible to oxidation, forming disulfides (R-S-S-R), a trait shared with ethanethiol .

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